molecular formula C10H8F3N3O2S B7539484 N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide

N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide

Cat. No. B7539484
M. Wt: 291.25 g/mol
InChI Key: JZLCAQFOEYBCAY-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide, also known as TFP or TFPi, is a chemical compound that has been widely used in scientific research for its unique properties. TFPi is a sulfonamide derivative that contains a trifluoromethylphenyl group and an imidazole ring. It is a potent inhibitor of carbonic anhydrase enzymes and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei binds to the active site of carbonic anhydrase enzymes and inhibits their activity. This leads to a decrease in the production of bicarbonate and protons, which can have a variety of downstream effects on cellular processes. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has also been found to have other mechanisms of action, such as the inhibition of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-epileptic effects. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been proposed as a potential therapeutic agent for several types of cancer. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has also been found to have anti-inflammatory effects, and has been shown to reduce the severity of inflammation in animal models of inflammatory diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to have anti-epileptic effects, and has been proposed as a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei in lab experiments include its potency as a carbonic anhydrase inhibitor, its ability to inhibit multiple isoforms of carbonic anhydrase, and its relatively simple synthesis method. However, N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei.

Future Directions

There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei. One potential direction is the development of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei analogs with improved solubility and potency. Another direction is the investigation of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei's anti-cancer effects in combination with other anti-cancer agents. Additionally, the potential use of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei as a therapeutic agent for inflammatory diseases and epilepsy warrants further investigation. Finally, the elucidation of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei's mechanisms of action may lead to the development of new therapeutic targets for a variety of diseases.

Synthesis Methods

N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with imidazole-4-carboxylic acid. The resulting intermediate is then treated with sulfuryl chloride to form the final product. The synthesis of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been well-documented in the literature and is relatively simple to perform.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been used extensively in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to be a potent inhibitor of several isoforms of carbonic anhydrase, including CA IX and XII, which are overexpressed in many types of cancer.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-2-1-3-8(4-7)16-19(17,18)9-5-14-6-15-9/h1-6,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLCAQFOEYBCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide

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